(4-Chloro-2-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-Chloro-2-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H9BClF3O2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, cyclopropyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and more robust catalysts to handle the increased volume and reaction rates. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like H2O2, NaBO3, and solvents such as water or methanol.
Protodeboronation: Acids like HCl or catalysts such as Pd/C in solvents like ethanol.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
(4-Chloro-2-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
Uniqueness
(4-Chloro-2-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct steric and electronic properties. These substitutions can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H9BClF3O2 |
---|---|
Molecular Weight |
264.44 g/mol |
IUPAC Name |
[4-chloro-2-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BClF3O2/c12-9-3-6(5-1-2-5)8(11(16)17)4-7(9)10(13,14)15/h3-5,16-17H,1-2H2 |
InChI Key |
PMQGKRITIHZKGK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C2CC2)Cl)C(F)(F)F)(O)O |
Origin of Product |
United States |
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